molecular formula C17H14ClN3O B7811716 2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7811716
M. Wt: 311.8 g/mol
InChI Key: UZWYIGAHFYPIDF-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a 3-chloro-4-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylaniline
  • 6-phenyl-1H-pyrimidin-4-one
  • 2-chloro-4-aminotoluene

Uniqueness

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chloro-4-methylanilino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-11-7-8-13(9-14(11)18)19-17-20-15(10-16(22)21-17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWYIGAHFYPIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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